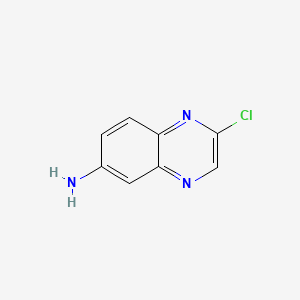

2-Chloroquinoxalin-6-amine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-chloroquinoxalin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-8-4-11-7-3-5(10)1-2-6(7)12-8/h1-4H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKNAVSYGOUQYQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN=C2C=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80669194 | |

| Record name | 2-Chloroquinoxalin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80669194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112928-27-5 | |

| Record name | 2-Chloroquinoxalin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80669194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloroquinoxalin 6 Amine and Derivatives

Direct Synthesis Approaches

Direct synthesis methods offer an efficient means to construct the 2-chloroquinoxalin-6-amine framework. These approaches often involve the simultaneous formation of the quinoxaline (B1680401) ring system and the introduction of the desired chloro and amino functionalities.

Phase Transfer Catalyst-Mediated Amination

Phase-transfer catalysis (PTC) is a powerful technique in organic synthesis that facilitates the reaction between reactants located in different immiscible phases. slideshare.netrsc.org This methodology can be hypothetically applied to the amination of a suitable chloroquinoxaline precursor to yield this compound. The principle involves the use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, to transport the aminating agent (e.g., an ammonia (B1221849) source or an amine) from an aqueous or solid phase to an organic phase containing the chloroquinoxaline substrate. slideshare.netorganic-chemistry.org

The use of chiral phase-transfer catalysts derived from Cinchona alkaloids has been successful in the enantioselective synthesis of α-amino acids, highlighting the potential for stereocontrolled syntheses. organic-chemistry.org While specific examples for the direct synthesis of this compound using PTC are not extensively documented, the general mechanism would involve the formation of an ion pair between the catalyst and the aminating species, which then undergoes a nucleophilic aromatic substitution reaction with the chloroquinoxaline in the organic phase. organic-chemistry.org The efficiency of such a process would depend on several factors, including the choice of solvent, catalyst, and the nature of the aminating agent. slideshare.net

Reactions from Dichloroquinoxaline Precursors

A common and versatile route to substituted quinoxalines involves the use of 2,3-dichloroquinoxaline (B139996) (DCQX) as a starting material. arabjchem.orgresearchgate.net The two chlorine atoms on DCQX exhibit different reactivities, allowing for sequential and controlled nucleophilic aromatic substitution (SNAr) reactions. This differential reactivity enables the selective introduction of various functional groups at the C2 and C3 positions.

The reaction of DCQX with nitrogen nucleophiles, such as amines, is a primary method for introducing amino groups. arabjchem.orgresearchgate.net By carefully controlling the reaction conditions, such as temperature, solvent, and stoichiometry of the nucleophile, it is possible to achieve monosubstitution, yielding 2-amino-3-chloroquinoxaline derivatives. For instance, the reaction of DCQX with amines can be controlled to favor the formation of the mono-substituted product, which can serve as a precursor for further functionalization.

The synthesis of 2,6-dichloroquinoxaline (B50164) provides a key precursor for obtaining this compound. prepchem.com The chlorine atom at the 2-position is generally more susceptible to nucleophilic attack than the one at the 6-position due to the electronic influence of the adjacent nitrogen atoms in the pyrazine (B50134) ring. This allows for regioselective amination at the C2 position. Studies on the Suzuki-Miyaura cross-coupling reactions of 2,6-dichloroquinoxaline have demonstrated that the C2 position is more reactive towards palladium-catalyzed coupling, which is indicative of its higher electrophilicity. researchgate.netresearchgate.net Therefore, treating 2,6-dichloroquinoxaline with an aminating agent would be expected to yield 2-amino-6-chloroquinoxaline, an isomer of the target compound. To obtain this compound, a nucleophilic substitution on a precursor like 2,6-dichloroquinoxaline would need to be directed to the 6-position, which is less reactive and would likely require more forcing conditions or specific catalytic systems.

| Precursor | Reagent | Product | Key Features |

| 2,3-Dichloroquinoxaline | Amine | 2-Amino-3-chloroquinoxaline derivative | Controlled monosubstitution is possible. arabjchem.org |

| 2,6-Dichloroquinoxaline | Aminating Agent | 2-Amino-6-chloroquinoxaline | C2 position is more reactive to nucleophilic attack. researchgate.net |

One-Pot Synthesis Strategies

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps in a single vessel without the isolation of intermediates. rsc.orgorganic-chemistry.orgjmchemsci.com While specific one-pot syntheses for this compound are not widely reported, general strategies for the synthesis of quinoxaline derivatives can be adapted.

For example, a multicomponent reaction involving a substituted o-phenylenediamine (B120857), a source of the C2-chloro functionality, and an aminating agent could potentially lead to the desired product. One-pot syntheses of quinoxaline derivatives have been developed from o-phenylenediamines and other building blocks. ijpsr.com Furthermore, one-pot preparations of amide-functionalized polybenzoxazine precursors have been demonstrated, showcasing the utility of this approach in complex molecule synthesis. mdpi.com The development of a one-pot synthesis for this compound would be a valuable contribution to the field, offering a more streamlined and sustainable route to this important compound.

Indirect Synthesis through Precursor Derivatization

Indirect synthetic methods involve the modification of a pre-formed quinoxaline ring system to introduce the required chloro and amino groups. These methods often provide better control over the regiochemistry of the final product.

Reduction of Nitro Compounds

A well-established method for the synthesis of aminoquinoxalines is the reduction of the corresponding nitroquinoxaline precursors. sapub.org For the synthesis of this compound, the key intermediate would be 2-chloro-6-nitroquinoxaline. This nitro derivative can be prepared through the nitration of 2-chloroquinoxaline (B48734), although this reaction can sometimes lead to a mixture of isomers. ijpsr.com

The reduction of the nitro group to an amine can be achieved using various reducing agents. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel is a common and efficient method. sapub.orggoogleapis.com Chemical reductants like tin(II) chloride (SnCl2) in the presence of an acid, or iron powder in acidic media, are also widely used for this transformation. The choice of the reducing agent and reaction conditions can be critical to avoid side reactions, such as the reduction of the chloro-substituent.

| Nitro Precursor | Reducing Agent | Product | Reference |

| 2-Chloro-6-nitroquinoxaline | H2/Pd-C, SnCl2, Fe/HCl | This compound | sapub.org |

| 6-Nitroquinoxaline | Various | 6-Aminoquinoxaline (B194958) | ijpsr.com |

Nucleophilic Substitution Reactions with Halogenated Quinoxalines

Nucleophilic aromatic substitution (SNAr) on halogenated quinoxalines is a cornerstone of their derivatization. arabjchem.orgresearchgate.net The synthesis of this compound can be envisioned through the selective amination of a dihaloquinoxaline precursor where the two halogen atoms have different reactivities.

The starting material for this approach would typically be a dichloroquinoxaline, such as 2,6-dichloroquinoxaline. prepchem.com As previously mentioned, the chlorine atom at the C2 position is more activated towards nucleophilic substitution than the chlorine at the C6 position. researchgate.net Therefore, direct amination of 2,6-dichloroquinoxaline would preferentially yield 2-amino-6-chloroquinoxaline.

To achieve the synthesis of this compound, a strategy involving a precursor with a more labile leaving group at the 6-position or a method to selectively activate the C6 position would be necessary. Alternatively, one could start with a precursor where the 2-position is protected or less reactive, allowing for nucleophilic substitution at the 6-position, followed by the introduction of the chlorine at the 2-position. The reaction of 2,3,6-trichloroquinoxaline (B1330414) has been shown to proceed with methoxide (B1231860) to give 2,6-dichloro-3-methoxy quinoxaline, demonstrating the potential for selective substitution on polyhalogenated quinoxalines. acs.org

| Precursor | Nucleophile | Product | Key Aspect |

| 2,6-Dichloroquinoxaline | Amine | 2-Amino-6-chloroquinoxaline | C2 is more reactive. researchgate.net |

| 2,3,6-Trichloroquinoxaline | Methoxide | 2,6-Dichloro-3-methoxyquinoxaline | Selective substitution is possible. acs.org |

Amination Reactions with Specific Amine Reagents (e.g., Adamantane-containing amines)

The introduction of bulky, pharmacologically relevant groups, such as adamantane (B196018), onto the quinoxaline scaffold is a key strategy in medicinal chemistry. The amination of chloro-substituted N-heterocycles like 2-chloroquinoxaline-6-amine with adamantane-containing amines is a significant synthetic route. While direct nucleophilic substitution is possible, palladium-catalyzed amination is often employed to achieve higher yields and cleaner reactions, especially when substituting less reactive chloro positions or introducing a second amino group.

For instance, the amination of related chloro-N-heterocycles often requires a palladium(0) catalyst. The choice of ligand is critical to the success of the reaction. Ligands such as JosiPhos and DavePhos have been successfully used in the amination of chloro-heterocycles with sterically hindered amines. mdpi.comresearchgate.net However, these reactions can be complicated by side reactions, including the formation of oligomers where multiple heterocyclic units are linked by amine fragments. mdpi.com The reaction conditions, particularly the stoichiometry of the amine reagent, must be carefully optimized to favor the desired mono- or di-substituted product and minimize oligomerization. mdpi.com In many cases, using a significant excess of the adamantane amine can drive the reaction towards the desired product and improve yields. mdpi.com

Table 1: Example Conditions for Pd-catalyzed Amination of Chloro-N-Heterocycles This table is illustrative of typical conditions for similar reactions, as detailed in the literature for related compounds.

| Catalyst System | Amine (Equivalents) | Solvent | Product Yield | Reference |

| Pd(0)/Cy-JosiPhos | 2 | Toluene | Mixture of oligomers | mdpi.com |

| Pd(0)/Ph-JosiPhos | 4 | Toluene | Up to 90% | mdpi.com |

| Pd(0)/DavePhos | 2 | Toluene | Mixture of oligomers | mdpi.com |

| Pd(0)/BINAP | 1.1 | Toluene | Moderate | researchgate.net |

Synthesis of Hydrazide Derivatives

Hydrazide derivatives of quinoxalines are important intermediates for the synthesis of more complex heterocyclic systems. These derivatives are typically prepared from corresponding ester or chloro precursors.

One common method is the hydrazinolysis of a quinoxaline ester derivative. For example, a methyl or ethyl ester on the quinoxaline ring can be converted to the corresponding acetic acid hydrazide by refluxing with hydrazine (B178648) hydrate. sapub.org This transformation provides a versatile handle for further reactions, such as condensation with aldehydes to form hydrazone derivatives. sapub.org

Alternatively, hydrazide and substituted hydrazine derivatives can be synthesized directly from a chloroquinoxaline precursor. A multi-component reaction has been reported for the synthesis of N'-(6-chloroquinoxalin-2-yl) benzohydrazide (B10538) derivatives. This one-pot synthesis involves the reaction of 1-(6-chloroquinoxalin-2-yl) hydrazine with a substituted benzoyl chloride, facilitated by a recoverable iron oxide nanoparticle catalyst at room temperature. researchgate.net Another approach involves the acidic condensation of a precursor hydrazide with various aromatic aldehydes to yield arylidene hydrazides. scielo.br

Catalytic Approaches in Synthesis

Copper-Catalysis (e.g., Ultrasound-assisted Cu-catalysis)

Copper-catalyzed reactions are fundamental in N-heterocycle chemistry for forming C-C and C-N bonds. The use of ultrasound irradiation in conjunction with copper catalysis has emerged as an environmentally friendly and efficient method for accelerating these transformations. nih.govnih.gov This technique, known as sonochemistry, can enhance reaction rates and yields under milder conditions. nih.gov

A notable application is the ultrasound-assisted, copper-catalyzed Sonogashira-type coupling of 2,3-dichloroquinoxaline with terminal alkynes. This method allows for the rapid and selective synthesis of 3-alkynyl substituted 2-chloroquinoxaline derivatives. nih.gov The reaction is typically carried out using a catalytic system of copper(I) iodide (CuI), triphenylphosphine (B44618) (PPh₃), and a base like potassium carbonate (K₂CO₃) in a green solvent such as polyethylene (B3416737) glycol (PEG-400). nih.govresearchgate.net The use of ultrasound provides the energy for the reaction, often leading to significantly reduced reaction times compared to conventional heating. nih.gov This approach has been successfully used to create libraries of quinoxaline derivatives for further study. drils.org

Table 2: Ultrasound-Assisted Copper-Catalyzed Synthesis of 2-Chloroquinoxaline Derivatives nih.gov

| Substrate 1 | Substrate 2 | Catalytic System | Solvent | Product |

| 2,3-Dichloroquinoxaline | Terminal Alkyne | CuI, PPh₃, K₂CO₃ | PEG-400 | 3-Alkynyl substituted 2-chloroquinoxaline |

Raney Nickel Catalysis

Raney Nickel (Raney Ni) is a versatile and widely used heterogeneous catalyst in organic synthesis, particularly for hydrogenation reactions. In quinoxaline chemistry, Raney Ni plays a significant role in both ring formation and modification.

One key application is the selective hydrogenation of the quinoxaline ring system. Commercial Raney Ni, when its surface is modulated by a controlled deposition of silica, becomes an effective catalyst for the hydrogenation of quinoxalines to their corresponding 1,2,3,4-tetrahydro derivatives. acs.org This modification helps to control the catalyst's activity and prevent over-hydrogenation. The reaction is typically performed under hydrogen pressure in a solvent like methanol (B129727). acs.org

Raney Ni is also employed in reductive cyclization reactions to construct the quinoxaline core. For example, dinitrobenzene derivatives can be reacted with amino acids to form N-phenylglycine intermediates. Subsequent reductive cyclization of these intermediates using H₂ over a Raney Ni catalyst affords quinoxalinones. sapub.org This demonstrates the catalyst's utility in constructing the heterocyclic ring from acyclic precursors under reducing conditions. sapub.org

Iron(III) Oxide Nanoparticle Catalysis

In recent years, magnetic iron(III) oxide (Fe₃O₄) nanoparticles have gained prominence as efficient, inexpensive, and reusable heterogeneous catalysts in organic synthesis. rsc.orgresearchgate.net Their key advantage lies in their magnetic properties, which allow for simple and efficient separation from the reaction mixture using an external magnet, facilitating catalyst recovery and reuse. rsc.org

Fe₃O₄ nanoparticles have been successfully applied to the synthesis of quinoxaline derivatives. They can catalyze the condensation reaction between o-phenylenediamines and 1,2-dicarbonyl compounds to form the quinoxaline ring system. researchgate.net These reactions often proceed in high yields under mild conditions, such as at room temperature and in aqueous media, aligning with the principles of green chemistry. researchgate.net

Furthermore, these nanoparticles have been used to catalyze the formation of derivatives from pre-formed quinoxalines. For instance, Fe₃O₄ nanoparticles serve as an efficient and recoverable catalyst for the synthesis of N'-(6-chloroquinoxalin-2-yl) benzohydrazide derivatives from 1-(6-chloroquinoxalin-2-yl) hydrazine and a benzoyl chloride. researchgate.net The catalyst demonstrated good reusability over several cycles without a significant loss of activity. researchgate.net

Niobium(V) Chloride Catalysis

Niobium(V) chloride (NbCl₅) has emerged as a highly efficient and versatile catalyst for the synthesis of quinoxaline derivatives. ingentaconnect.comasianpubs.org Its utility stems from its ability to act as a potent Lewis acid, facilitating the condensation reaction between 1,2-diamines and 1,2-dicarbonyl compounds under mild conditions. ingentaconnect.comasianpubs.org

Researchers have demonstrated that a catalytic amount of NbCl₅ can effectively promote the synthesis of quinoxalines in excellent yields. asianpubs.org For instance, the reaction of o-phenylenediamine with benzil (B1666583) in the presence of 5 mol% of NbCl₅ in acetonitrile (B52724) at room temperature affords 2,3-diphenylquinoxaline (B159395) in 97% yield within a mere 10 minutes. asianpubs.org This methodology is applicable to a wide range of substituted o-phenylenediamines and diketones, consistently providing high to excellent yields. ingentaconnect.com The reactions are typically carried out in acetonitrile at reflux (80-85 °C), with reaction times generally falling within the 4-hour mark. ingentaconnect.com

A comparative study of various catalysts revealed that NbCl₅ is among the most effective for this transformation. asianpubs.org The choice of solvent also plays a crucial role, with acetonitrile and methanol demonstrating superior performance in conjunction with the NbCl₅ catalyst. asianpubs.org The key advantages of this method include its simplicity, mild reaction conditions, and the high yields of the desired products, making it a valuable tool for the synthesis of diverse quinoxaline libraries. ingentaconnect.comasianpubs.org Furthermore, NbCl₅ has been utilized as an expeditious catalyst in the Michaelis-Arbuzov reaction for the synthesis of quinoxalinyl phosphonates from 2-chloroquinoxaline, highlighting its broader applicability in derivatizing the quinoxaline core. researchgate.net

Table 1: Niobium(V) Chloride Catalyzed Synthesis of Quinoxaline Derivatives

| Reactants | Catalyst Loading (mol%) | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| o-phenylenediamine, Benzil | 5 | Acetonitrile | Room Temp, 10 min | 97 | asianpubs.org |

| 1,2-phenylenediamine, Benzil | 20 | Acetonitrile | 80-85 °C, 4 h | 94 | ingentaconnect.com |

Palladium-Mediated Catalysis

Palladium-mediated cross-coupling reactions represent a powerful and versatile strategy for the synthesis and functionalization of quinoxaline derivatives. These methods are particularly valuable for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, enabling the introduction of a wide array of substituents onto the quinoxaline scaffold.

The Buchwald-Hartwig amination, a cornerstone of palladium catalysis, has been successfully applied to the synthesis of N-aryl quinoxalines. This reaction typically involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a suitable ligand. nih.gov The development of new biaryl phosphine (B1218219) ligands has been instrumental in expanding the scope and efficiency of these reactions, allowing for the amination of even challenging substrates like aryl chlorides. nih.govrsc.org For instance, the coupling of 2-chloroquinoxaline with various amines can be achieved using a palladium catalyst system, although yields can be moderate in some cases. rsc.org The choice of ligand is critical, with bulky, electron-rich phosphines often providing the most active catalysts. mit.edu

Beyond amination, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions are widely used to introduce aryl or heteroaryl groups at specific positions on the quinoxaline ring. This has been demonstrated in the reaction of 2-chloroquinoxaline N-oxides with arylboronic acids, which provides access to novel 2-arylquinoxaline N-oxides in high yields. researchgate.net Similarly, Sonogashira and Heck reactions, also palladium-catalyzed, have been employed to further functionalize quinoxaline derivatives, for example, in the synthesis of 2,3-disubstituted furo/thieno[2,3-b]quinoxalines. researchgate.net The versatility of palladium catalysis is further highlighted by its use in the synthesis of biologically active molecules, where it facilitates the construction of complex molecular architectures containing the quinoxaline motif. mdpi.combeilstein-journals.org

Table 2: Palladium-Mediated Synthesis of Quinoxaline Derivatives

| Reaction Type | Quinoxaline Substrate | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Amination | 2-chloroquinoxaline | Amine | Pd(OAc)₂, Diphosphine ligand | DME, 90 °C, 24 h | Moderate | rsc.org |

| Suzuki-Miyaura | 2-chloroquinoxaline N-oxide | Arylboronic acid | Pd precatalyst, Monophosphine ligand | - | Up to 96 | researchgate.net |

| Amination | Aryl Halide | Amine | Pd(OAc)₂, (rac)-BINAP | - | - | mit.edu |

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives is of paramount importance for developing sustainable and environmentally friendly processes. Key areas of focus include the use of greener solvents and the adoption of mild reaction conditions.

Solvent Selection (e.g., Polyethylene Glycol (PEG-400), Ethanol (B145695)/Water Mixtures)

The choice of solvent has a significant impact on the environmental footprint of a chemical process. In the synthesis of quinoxalines, several green solvent systems have been explored to replace traditional volatile organic compounds.

Polyethylene glycol (PEG), particularly PEG-400, has been successfully employed as a recyclable and non-toxic reaction medium for the synthesis of quinoxaline derivatives. ripublication.comeurjchem.com In one catalyst-free approach, the reaction of 2-chloroquinoxaline with various amines was carried out in PEG-400 at room temperature, affording 2-amino quinoxaline derivatives in good yields. ripublication.com PEG-400 is not only inexpensive and biodegradable but also water-soluble, which simplifies the product isolation process. ripublication.com Another study demonstrated the use of PEG-600 in water as a simple and efficient system for the condensation of 1,2-diketones with 1,2-diamines under extremely mild conditions, with the PEG being recoverable and recyclable. researchgate.net

Mixtures of ethanol and water have also been investigated as green solvent systems. academie-sciences.frsapub.org For instance, the synthesis of quinoxalines has been achieved by reacting 1,2-diamines and 1,2-dicarbonyl compounds in an ethanol/water mixture (7:3) at room temperature, catalyzed by phenol. sapub.org The use of ethanol, a bio-based and less toxic solvent, in combination with water, offers a more environmentally benign alternative to many organic solvents. ijrar.org Microwave-assisted synthesis of quinoxaline derivatives has also been reported in water-PEG and water-ethanol mixtures, further enhancing the green credentials of the process by reducing reaction times and energy consumption. tandfonline.com

Table 4: Green Solvents in Quinoxaline Synthesis

| Green Solvent System | Reaction Type | Conditions | Advantages | Reference |

|---|---|---|---|---|

| PEG-400 | 2-chloroquinoxaline + amines | Room Temp, Catalyst-free | Recyclable, Non-toxic, Water-soluble | ripublication.com |

| PEG-600/Water | 1,2-diketones + 1,2-diamines | Room Temp | Recyclable, Mild conditions | researchgate.net |

| Ethanol/Water (7:3) | 1,2-diamines + 1,2-dicarbonyls | Room Temp, Phenol catalyst | Environmentally benign | sapub.org |

| Water-PEG / Water-Ethanol | One-pot multicomponent synthesis | Microwave irradiation | Reduced reaction time, High yield | tandfonline.com |

Mild Reaction Conditions

The development of synthetic methods that proceed under mild reaction conditions is a central tenet of green chemistry, as it reduces energy consumption and minimizes the formation of byproducts. Several approaches to the synthesis of quinoxalines have successfully incorporated this principle.

Many of the catalytic systems described previously, such as the use of Niobium(V) chloride, allow for reactions to be conducted at room temperature or with gentle heating, a significant improvement over classical methods that often require high temperatures and harsh acidic or basic conditions. ingentaconnect.comasianpubs.org The use of organocatalysts like camphor-sulfonic acid in ethanol at ambient temperature also provides an excellent example of a mild and metal-free approach. ijrar.org Similarly, catalyst-free methods, such as the reaction of 1,2-diamines with phenacyl bromides, can proceed efficiently under mild conditions, further reducing the environmental impact. acgpubs.org

Table 5: Examples of Mild Reaction Conditions in Quinoxaline Synthesis

| Methodology | Conditions | Key Features | Reference |

|---|---|---|---|

| Niobium(V) Chloride Catalysis | Room Temperature | High efficiency, Short reaction times | asianpubs.org |

| Camphor-sulfonic Acid Catalysis | Ambient Temperature | Metal-free, Green solvent | ijrar.org |

| Microwave-assisted Synthesis | Microwave irradiation (minutes) | Rapid, Energy-efficient | tandfonline.comtsijournals.com |

| Catalyst-free Synthesis | Mild conditions | Reduced waste, Simplicity | acgpubs.org |

Chemical Transformations and Reaction Mechanisms

Nucleophilic Aromatic Substitution (SNAr) on the Quinoxaline (B1680401) Ring System

The quinoxaline ring system, particularly when substituted with a halogen like chlorine, is susceptible to nucleophilic aromatic substitution (SNAr). This type of reaction is a fundamental process for the functionalization of this heterocyclic core. wikipedia.orgmasterorganicchemistry.com The SNAr mechanism is favored in aromatic rings that are electron-deficient, a condition promoted by the presence of electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com In the case of 2-Chloroquinoxalin-6-amine, the pyrazine (B50134) ring itself acts as an electron-withdrawing entity, activating the chlorine atom at the 2-position for nucleophilic attack.

The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination process. researchgate.net A nucleophile attacks the carbon atom bearing the leaving group (in this case, the chlorine atom), leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comuchile.cl This intermediate is stabilized by the delocalization of the negative charge over the aromatic system, a process facilitated by the electron-withdrawing nature of the quinoxaline ring. masterorganicchemistry.com In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored. masterorganicchemistry.com

The reactivity of the quinoxaline ring in SNAr reactions can be influenced by the solvent and the nature of the nucleophile. uchile.clresearchgate.net For instance, the reaction of 2-chloroquinoxaline (B48734) with piperidine (B6355638) has been studied in different aqueous solutions, demonstrating that the reaction follows pseudo-first-order kinetics. researchgate.net

Amination Reactions and Derivatives Formation

The amino group at the 6-position and the reactive chlorine at the 2-position of this compound allow for a variety of amination reactions and the subsequent formation of diverse derivatives. chemistrytalk.org

Imine and Enamine Formation Mechanisms from Carbonyl Compounds

The primary amino group (-NH₂) at the 6-position of this compound can react with carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. lumenlearning.com This reaction is a reversible, acid-catalyzed condensation reaction where a molecule of water is eliminated. nih.govmasterorganicchemistry.com

The mechanism begins with the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon. youtube.com This is followed by a series of proton transfer steps, leading to a carbinolamine intermediate. lumenlearning.com Subsequent protonation of the hydroxyl group converts it into a good leaving group (water). lumenlearning.com The lone pair of electrons on the nitrogen then pushes out the water molecule, forming a carbon-nitrogen double bond, and deprotonation of the nitrogen results in the final imine product. lumenlearning.comyoutube.com The pH of the reaction medium is crucial; it needs to be acidic enough to protonate the carbonyl oxygen and the hydroxyl group of the intermediate but not so acidic that it protonates the amine nucleophile, rendering it unreactive. lumenlearning.com

Acylation of Amine Functionalities

The amino group of this compound is also susceptible to acylation. This reaction involves the treatment of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide derivative. youtube.com The acylation of an amine typically proceeds via a nucleophilic acyl substitution mechanism. youtube.com The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent. youtube.com This leads to the formation of a tetrahedral intermediate, which then collapses with the expulsion of a leaving group (e.g., a chloride ion in the case of an acyl chloride) to yield the amide. youtube.com

In many cases, a base, such as pyridine (B92270) or a second equivalent of the amine, is added to neutralize the acid (e.g., HCl) generated during the reaction. youtube.com This prevents the protonation of the starting amine, which would render it non-nucleophilic. youtube.com The acylation of the amine functionality can significantly alter the electronic properties and reactivity of the molecule. nih.gov

Stereochemical Aspects of Reactions (e.g., Walden Inversion)

When a reaction occurs at a chiral center, the stereochemical outcome is a critical aspect to consider. Walden inversion is the inversion of a stereogenic center in a chiral molecule during a chemical reaction. wikipedia.orgbyjus.com This phenomenon is characteristic of SN2 reactions, where a nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). wikipedia.orgyoutube.com This concerted mechanism results in a product with a configuration opposite to that of the reactant. wikipedia.org

In the context of this compound, if a reaction were to occur at a chiral center within a substituent attached to the quinoxaline core, and the mechanism follows an SN2 pathway, a Walden inversion would be expected. wikipedia.orgbyjus.com For instance, if the amine at the 6-position or a nucleophile replacing the chlorine at the 2-position were to attack a chiral electrophile, the stereochemistry of the product would be inverted relative to the starting material. However, the quinoxaline ring itself is planar and achiral. Stereochemical considerations become relevant when chiral substituents are introduced or when reactions create new stereocenters. For example, the addition of a nucleophile to a non-symmetrical ketone can create a new stereocenter, potentially leading to a mixture of enantiomers or diastereomers. saskoer.ca

Influence of Substituents on Reactivity

Substituents on the quinoxaline ring have a profound effect on the molecule's reactivity. The nature and position of these substituents can either activate or deactivate the ring towards certain reactions. pjsir.org

Electron-withdrawing groups, such as nitro groups or additional halogens, generally increase the electrophilicity of the quinoxaline ring, making it more susceptible to nucleophilic attack. wikipedia.orgmasterorganicchemistry.com For example, in SNAr reactions, electron-withdrawing groups positioned ortho or para to the leaving group can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance, thereby accelerating the reaction. wikipedia.orgmasterorganicchemistry.com A study on 2,3-dichloroquinoxaline-6-morpholyl sulphonamide indicated that an electron-withdrawing sulphonamide group at the 6-position activates the chlorine atom at the 2-position for nucleophilic substitution. pjsir.org

Steric effects also play a significant role. Bulky substituents near the reaction center can hinder the approach of a nucleophile, slowing down the reaction rate. nih.govmdpi.com

| Substituent | Position | Electronic Effect | Influence on Reactivity |

| -Cl | 2 | Electron-withdrawing | Activates the ring for SNAr |

| -NH₂ | 6 | Electron-donating | Enhances nucleophilicity of the ring, can direct substitution |

| -SO₂-morpholine | 6 | Electron-withdrawing | Activates the C-2 position for nucleophilic attack pjsir.org |

| -CH₃ | - | Electron-donating | Increases electron density |

| -NO₂ | - | Electron-withdrawing | Strongly activates the ring for SNAr |

Role of Radical Intermediates in Transformations

While many reactions of quinoxalines proceed through ionic intermediates, the involvement of radical intermediates in certain transformations cannot be overlooked. numberanalytics.com Radical reactions involve species with unpaired electrons and typically proceed through a three-step mechanism: initiation, propagation, and termination. numberanalytics.com

Amine radical cations can be generated from amines through one-electron oxidation, often facilitated by photoredox catalysis. beilstein-journals.org These radical cations are versatile intermediates that can undergo various downstream reactions. beilstein-journals.org For example, deprotonation of an amine radical cation can form an α-amino radical, which is a nucleophilic species. beilstein-journals.org

In the context of this compound, the amino group could potentially be oxidized to a radical cation. This could open up alternative reaction pathways, such as radical-radical coupling or addition to unsaturated systems. numberanalytics.com While less common than ionic pathways for this specific compound, the possibility of radical-mediated transformations exists, especially under specific conditions like the presence of radical initiators or photoredox catalysts. whiterose.ac.ukacs.org

Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

While a specific, published NMR spectrum for 2-Chloroquinoxalin-6-amine is not readily found, a certificate of analysis for the compound confirms that its ¹H-NMR spectrum conforms to the expected structure. oup.com Based on the analysis of related quinoxaline (B1680401) structures, a predictive interpretation can be made.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the heterocyclic and benzenoid rings, as well as the amine protons. The aromatic region (typically δ 7.0-9.0 ppm) would feature signals for the H3, H5, H7, and H8 protons.

H3 Proton: This proton is on the pyrazine (B50134) ring, adjacent to a nitrogen atom and the carbon bearing the chlorine atom. It is expected to appear as a singlet in the downfield region of the aromatic spectrum.

Benzene (B151609) Ring Protons (H5, H7, H8): The amino group at C6 is a strong electron-donating group, which will shield the ortho (H5, H7) and para (H8) protons, shifting them upfield compared to unsubstituted quinoxaline. The H5 proton would likely appear as a doublet, H7 as a doublet of doublets, and H8 as a doublet, creating a characteristic splitting pattern. For comparison, in 6-amino-2,3-dimethoxyquinoxaline, the aromatic protons appear at δ 6.90 (dd), 6.98 (d), and 7.57 (d) ppm. oup.com

Amine Protons (-NH₂): The two protons of the primary amine group would typically appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature, but for 6-amino-2,3-dimethoxyquinoxaline, a broad singlet is observed at δ 4.12 ppm. oup.com

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. For this compound, distinct signals are expected for the eight carbon atoms of the quinoxaline core.

Carbons of the Pyrazine Ring (C2, C3): C2, being directly attached to the electronegative chlorine atom, is expected to be significantly downfield. C3 would also be downfield due to the adjacent nitrogen atom.

Carbons of the Benzene Ring (C5, C6, C7, C8, C4a, C8a): The C6 carbon, bonded to the amino group, would be shifted significantly upfield. The other carbons would be influenced by the combined electronic effects of the fused pyrazine ring and the substituents. In related chloro-quinoxalines, carbons attached to chlorine typically resonate in the δ 145-150 ppm range, while other aromatic carbons appear between δ 115-145 ppm. ptfarm.plmdpi.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table is predictive and based on data from analogous compounds as specific experimental data is not available.

| Atom | Spectroscopy | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| H3 | ¹H NMR | ~8.4 - 8.6 | Singlet, downfield due to adjacent N and C-Cl. |

| H5, H7, H8 | ¹H NMR | ~7.0 - 7.8 | Complex splitting (doublets, doublet of doublets). |

| -NH₂ | ¹H NMR | ~4.0 - 5.5 | Broad singlet, exchangeable with D₂O. |

| C2 | ¹³C NMR | ~148 - 152 | Downfield shift due to direct attachment to chlorine. |

| C3 | ¹³C NMR | ~142 - 146 | Downfield shift due to adjacent nitrogen. |

| C6 | ¹³C NMR | ~145 - 150 | Downfield shift due to direct attachment to nitrogen. |

| Other Ar-C | ¹³C NMR | ~115 - 140 | Chemical shifts influenced by substitution pattern. |

Table 2: Experimental ¹H NMR Data for an Analogous Compound: 6-Amino-2,3-dipiperidinoquinoxaline oup.com

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| 6.81 | dd | J = 2.7 and 8.5 | Aromatic H |

| 6.92 | d | J = 2.7 | Aromatic H |

| 7.50 | d | J = 8.5 | Aromatic H |

Infrared Spectroscopy (IR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending.

While a specific spectrum for this compound is not published, the expected absorption bands can be inferred from its structure and from the spectra of related compounds like 6-aminoquinoxaline (B194958). chemicalbook.com Key expected vibrations include:

N-H Stretching: Primary amines typically show two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the N-H bonds. For example, 6-amino-2,3-dimethoxyquinoxaline shows bands at 3440 and 3330 cm⁻¹. oup.com

N-H Bending: A characteristic bending (scissoring) vibration for primary amines is expected to appear in the 1580-1650 cm⁻¹ range.

C=N and C=C Stretching: The quinoxaline ring system will exhibit several absorption bands in the 1400-1620 cm⁻¹ region due to the stretching vibrations of the C=N and C=C bonds within the aromatic framework.

C-N Stretching: The stretching vibration of the aromatic carbon to amine nitrogen bond (Ar-NH₂) typically occurs in the 1250-1340 cm⁻¹ range.

C-Cl Stretching: The carbon-chlorine stretch is expected in the fingerprint region, typically between 700-850 cm⁻¹ for aryl chlorides.

Table 3: Predicted Characteristic IR Absorption Bands for this compound This table is predictive and based on general IR data and spectra of analogous compounds.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 1580 - 1650 | N-H Bend (scissoring) | Primary Amine (-NH₂) |

| 1550 - 1620 | C=N / C=C Stretch | Quinoxaline Ring |

| 1250 - 1340 | C-N Stretch | Aromatic Amine |

| 700 - 850 | C-Cl Stretch | Aryl Chloride |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound.

For this compound (C₈H₆ClN₃), the exact molecular weight is 179.61 g/mol . In a mass spectrum, one would expect to see a molecular ion peak (M⁺) at m/z 179 (corresponding to the most abundant isotopes, ¹²C, ¹H, ³⁵Cl, ¹⁴N). A key feature for chlorine-containing compounds is the presence of an isotopic peak at M+2. ptfarm.pl This is due to the natural abundance of the ³⁷Cl isotope (approximately 24.2%). Therefore, the spectrum should display two peaks for the molecular ion:

M⁺ peak: at m/z ≈ 179 (containing ³⁵Cl)

M+2 peak: at m/z ≈ 181 (containing ³⁷Cl)

The intensity ratio of the M⁺ to M+2 peak is characteristically around 3:1, which serves as a clear indicator for the presence of a single chlorine atom in the molecule. Fragmentation would likely involve the loss of small molecules like HCN or cleavage of the C-Cl bond. For instance, the mass spectrum of 3-chloro-2-(dicyanomethylene)-1,2-dihydroquinoxaline shows a molecular ion at m/z 228 and a fragment corresponding to the loss of HCl. mdpi.com

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value (Predicted) | Ion | Notes |

|---|---|---|

| 179 | [M]⁺ | Molecular ion with ³⁵Cl isotope. |

| 181 | [M+2]⁺ | Isotope peak with ³⁷Cl isotope; approx. 1/3 the intensity of M⁺. |

X-ray Crystallography and Solid-State Analysis

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. nih.govnih.gov

Although a crystal structure for this compound itself has not been reported in the searched literature, studies on numerous other quinoxaline derivatives demonstrate the power of this technique. mdpi.comsoton.ac.uk For example, the analysis of 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione revealed its detailed molecular geometry and intermolecular contacts in the solid state. uctm.edu If suitable crystals of this compound were grown, X-ray diffraction would be able to confirm the planarity of the quinoxaline ring system and detail the hydrogen bonding network formed by the amine group, which plays a crucial role in the solid-state architecture.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on the data obtained from X-ray diffraction. nih.gov The Hirshfeld surface is mapped with properties like dₙₒᵣₘ (a normalized contact distance) to highlight regions of close intermolecular contact. iucr.org

Red spots on the dₙₒᵣₘ map indicate close contacts, such as strong hydrogen bonds.

Blue regions represent longer, weaker contacts.

Biological Activities and Pharmacological Investigations

Antimicrobial Efficacy

Derivatives of 2-Chloroquinoxalin-6-amine have been the subject of extensive research to evaluate their effectiveness against a range of microbial pathogens, including bacteria and fungi. These studies have unveiled promising antimicrobial profiles, highlighting the potential of this chemical scaffold in the development of new anti-infective agents.

Antibacterial Activity

The antibacterial potential of quinoxaline-based compounds has been investigated against several medically important bacterial species. In one study, novel C-2 amine-substituted analogues derived from quinoxaline (B1680401) were synthesized and evaluated for their antibacterial efficacy. nih.gov Compounds within this series demonstrated notable activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentrations (MICs) ranging from 4 to 32 μg/mL. nih.gov Specifically, compounds 5m–5p in the study exhibited good to moderate activity against S. aureus (4–16 μg/mL) and B. subtilis (8–32 μg/mL). nih.gov These compounds also showed activity against methicillin-resistant S. aureus (MRSA) and Escherichia coli. nih.gov

Further investigations into the mechanism of action suggest that these compounds may exert their antibacterial effect by disrupting the integrity of the bacterial cell membrane. nih.gov One of the potent compounds, 5p, was shown to cause leakage of intracellular components, leading to bacterial cell death. nih.gov This compound also demonstrated the ability to disperse established bacterial biofilms of both MRSA and E. coli. nih.gov The antibacterial activity of various other alkaloid derivatives has also been assessed against these common pathogens, with some showing moderate to good inhibitory effects. mdpi.com

| Bacterial Strain | MIC Range (µg/mL) | Reference |

| Staphylococcus aureus | 4 - 16 | nih.gov |

| Bacillus subtilis | 8 - 32 | nih.gov |

| Escherichia coli | 4 - 32 | nih.gov |

| Pseudomonas aeruginosa | - |

MIC values are presented as a range observed for a series of tested derivatives.

Antifungal Activity

In addition to antibacterial properties, quinoxaline derivatives have been explored for their efficacy against fungal pathogens. A study on 2-Chloro-3-hydrazinylquinoxaline, a related derivative, demonstrated notable effectiveness against various Candida species, with particular potency against Candida krusei isolates. nih.gov The compound also showed variable efficacy against Aspergillus fumigatus, Aspergillus niger, Aspergillus terreus, and Aspergillus flavus. nih.gov The minimum inhibitory concentration (MIC) of an essential oil containing eugenol, a different class of compound, was found to be 0.50 µg/ml against Candida albicans and 0.125 µg/ml against Aspergillus niger. biomedpharmajournal.org

The search for novel antifungal agents is critical, and various heterocyclic compounds are being investigated. For instance, phloeodictine analogues have shown potent activities against clinically important fungi, including Candida albicans, Candida glabrata, Candida krusei, and Aspergillus fumigatus, with some analogues exhibiting low cytotoxicity. usda.gov

| Fungal Strain | Activity | Reference |

| Aspergillus niger | Variable efficacy | nih.gov |

| Candida albicans | Variable efficacy | nih.gov |

| Candida krusei | Heightened efficacy | nih.gov |

Activity is described based on the qualitative findings of the cited study.

Antiviral Activity

The emergence of viral pandemics has accelerated the search for effective antiviral therapies. While direct studies on the antiviral activity of this compound against SARS-CoV-2 are not extensively detailed in the provided results, the broader class of quinoxaline derivatives and other nitrogen-containing heterocyclic compounds have been investigated as potential antiviral agents. For instance, hydroxychloroquine, a quinoline (B57606) derivative, was found to be more potent than chloroquine (B1663885) in inhibiting SARS-CoV-2 in vitro, with an EC50 of 0.72 μM. nih.gov Other natural products and their derivatives are also being explored for their potential to inhibit viral replication. frontiersin.orgmdpi.com The antiviral potency of amiloride (B1667095) derivatives against SARS-CoV-2 has been shown to correlate with their binding affinity to the viral envelope (E) protein. plos.org

Anticancer and Antitumor Properties

The quest for more effective and selective anticancer drugs has led to the investigation of quinoxaline derivatives for their potential to inhibit tumor growth. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in DNA replication and the induction of cell death in cancer cells.

Topoisomerase Inhibition

Topoisomerases are crucial enzymes that regulate the topology of DNA and are validated targets for cancer chemotherapy. Chloroquinoxaline sulfonamide (CQS), a compound structurally related to this compound, has been identified as a topoisomerase IIα and IIβ poison. researchgate.netaacrjournals.orgmedchemexpress.com This means it stabilizes the transient complex between the enzyme and DNA, leading to DNA strand breaks and ultimately cell death. plos.org The discovery that CQS acts as a dual inhibitor of both topoisomerase II isoforms highlights its potential as an anticancer agent. aacrjournals.org The detection of this activity was notably dependent on the use of strong chaotropic protein denaturants in the assay. aacrjournals.org The inhibition of topoisomerase II is a mechanism shared by several clinically used anticancer drugs. medchemexpress.com

Cytotoxicity against Specific Cell Lines

The cytotoxic effects of quinoxaline derivatives have been evaluated against various cancer cell lines. Studies have demonstrated the ability of these compounds to induce cell death in lung carcinoma cells. For example, fluorinated Schiff bases derived from 2-aminophenylhydrazines have shown significant antitumor activity against the A549 lung cancer cell line. semanticscholar.orgtums.ac.ir One such compound exhibited a remarkably low IC50 value of 0.64 µM. semanticscholar.orgtums.ac.ir The cytotoxic effects of these compounds were associated with the induction of apoptosis, as evidenced by chromatin condensation and the expression of cleaved caspase-3. semanticscholar.orgtums.ac.ir Other studies have also reported the cytotoxic activity of various compounds against A549 cells, further establishing this cell line as a relevant model for screening potential anticancer agents. mdpi.comnih.govnih.gov

| Compound | IC50 (µM) | Reference |

| Fluorinated Schiff base (compound 6) | 0.64 | semanticscholar.orgtums.ac.ir |

IC50 value represents the concentration at which 50% of cell growth is inhibited.

Selective Cytotoxicity under Hypoxic Conditions

The selective killing of cancer cells in hypoxic (low oxygen) environments is a key strategy in oncology research. Certain quinoxaline derivatives, particularly quinoxaline 1,4-dioxides, are known to act as hypoxia-activated prodrugs. These compounds are reduced in hypoxic conditions to form cytotoxic species that can damage DNA. For instance, derivatives of quinoxaline-2-carbonitrile 1,4-dioxide have demonstrated selective cytotoxicity against solid tumor cells under hypoxic conditions. The introduction of an amino group at the C6 or C7 position can influence this activity. However, specific studies detailing the selective cytotoxicity of this compound under hypoxic conditions are not extensively documented in publicly available research.

Antiparasitic Activity (e.g., Leishmanicidal, Trypanosomiasis)

Antidiabetic Activity

Quinoxaline derivatives have been investigated for their potential as antidiabetic agents. Certain compounds within this class have shown the ability to modulate glucose metabolism. For example, some quinoxaline sulfonamide derivatives have been noted for their hypoglycemic effects. Additionally, more complex derivatives like N-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine have been explored as glucagon-like peptide-1 (GLP-1) receptor agonists, which are important in diabetes management. Nevertheless, direct studies and specific data on the antidiabetic properties of this compound have not been identified.

Antioxidant Properties

Oxidative stress is implicated in numerous diseases, making antioxidant compounds a subject of significant research interest. The general class of quinoxaline derivatives has been reported to possess antioxidant capabilities. This activity is often associated with the heterocyclic ring system's ability to scavenge free radicals. However, specific experimental data and detailed findings concerning the antioxidant properties of this compound are not available in the reviewed literature.

Other Biological Modulations

The versatile structure of the quinoxaline scaffold allows for various chemical modifications, leading to a wide range of biological activities. Derivatives have been synthesized and evaluated for numerous roles, including as kinase inhibitors and acetylcholinesterase (AChE) inhibitors. For example, 6-aminoquinoxaline (B194958) has been studied for its potential as an AChE inhibitor, which is relevant in the context of Alzheimer's disease research. While this suggests that related structures are biologically active, specific research detailing other biological modulations for this compound remains limited.

Structure Activity Relationship Sar Studies

Impact of Substituent Position and Nature on Biological Potency

The biological potency of quinoxaline (B1680401) derivatives is highly sensitive to the position and electronic nature of substituents on the heterocyclic ring system. Research across various therapeutic targets demonstrates that minor positional changes or alterations between electron-donating and electron-withdrawing groups can lead to significant shifts in activity.

For instance, in the development of otoprotective agents, the position of a carboxylic acid group on the quinoxaline core was critical. Substitution at the 5-position enhanced efficacy and potency, whereas the same group at the 6-position resulted in marginal or no protective activity. nih.gov Similarly, for certain quinoxaline 1,4-dioxides with anti-leishmaniasis properties, the presence of a halogen atom at the 7-position was found to be crucial for activity, while electron-donating substituents at the same position reduced the compound's potency by an order of magnitude. mdpi.com

In the context of antiproliferative activity against cancer cell lines, a library of 2,3-substituted quinoxalin-6-amine analogs has been studied. nih.gov The nature of the substituent at various positions dictates the compound's effectiveness. For quinoxaline-1,4-di-N-oxides targeting Chagas disease, the addition of electron-withdrawing substituents at positions 3, 6, and 7 was shown to increase the compound's activity. sbq.org.br However, the effect can be target-dependent; in a series of quinoxaline sulfonamides evaluated for diuretic activity, strong electron-donating groups like methoxy (B1213986) increased activity, while strong electron-withdrawing groups like nitro decreased it. mdpi.com

The inhibitory potencies of quinoxaline derivatives at excitatory amino acid (EAA) receptors also underscore the importance of substitution patterns. While all tested derivatives showed activity against glycine/N-methyl-D-aspartate (NMDA) receptors, they displayed a much wider range of potencies against kainate and AMPA receptors, indicating that the scaffold's interactions can be fine-tuned for receptor selectivity based on its substitution. nih.gov

Table 1: Impact of Substituent Position on Biological Activity of Quinoxaline Derivatives

| Position of Substituent | Substituent | Biological Activity Studied | Observed Effect | Reference(s) |

|---|---|---|---|---|

| Position 5 | Carboxylic Acid | Otoprotection | Improved efficacy and potency | nih.gov |

| Position 6 | Carboxylic Acid | Otoprotection | Marginal to no protection | nih.gov |

| Position 7 | Halogen | Anti-leishmaniasis | Critical for activity | mdpi.com |

| Position 7 | Electron-Donating Group | Anti-leishmaniasis | Reduced potency | mdpi.com |

| Positions 6 and 7 | Dichloro, Difluoro | Cytotoxicity (Anticancer) | Most potent derivatives in the series | frontiersin.org |

| Positions 3, 6, and 7 | Electron-Withdrawing Group | Anti-Chagas | Increased activity | sbq.org.br |

Role of Halogen Substitution (e.g., Chlorine)

Halogen substitution, particularly with chlorine, is a recurring and often essential feature for the biological activity of many quinoxaline derivatives. The chlorine atom at the C2 position of the parent compound, 2-Chloroquinoxalin-6-amine, and other halogen substitutions significantly influence the molecule's electronic properties, lipophilicity, and ability to interact with biological targets. nih.govsmolecule.com

In a study on quinoxaline-based histone deacetylase (HDAC) inhibitors, derivatives featuring a 2-chloroquinoxaline (B48734) moiety generally exhibited more potent cytotoxic activity against liver cancer cell lines compared to their 2-methoxyquinoxaline (B3065361) counterparts. frontiersin.org The electron-withdrawing nature of the chlorine atom is often cited as a key contributor to enhanced biological activity. arcjournals.org For example, in a series of quinoxaline-1,4-di-N-oxide hybrids designed as anti-tuberculosis agents, the presence of chlorine or fluorine at the 7-position enhanced activity compared to the unsubstituted analog. ajgreenchem.com Similarly, the hypoglycemic activity of a series of quinoxaline derivatives was found to increase with the introduction of halogens to the benzene (B151609) ring, with the observed order of activity being Br > Cl > F. frontiersin.org

The presence of multiple halogen substituents can further amplify potency. Dichloro- and difluoro-substituted quinoxaline 1,4-dioxides were the most potent cytotoxins in one study. frontiersin.org The chloro substituent has also been shown to enhance lipophilicity, which can improve membrane permeability and bioavailability. smolecule.com This strategy is evident in the anticancer drug Chloroquinoxaline sulfonamide (CQS). rsc.org However, the impact of halogen substitution is not universally positive across all targets. In one study of quinoxaline derivatives for otoprotection, halo substitution did not improve the compound's activity. nih.gov

Table 2: Effect of Halogen Substitution on Biological Activity of Quinoxaline Derivatives

| Compound Series | Halogen and Position | Biological Activity | Observed Effect | Reference(s) |

|---|---|---|---|---|

| Quinoxaline-based HDAC Inhibitors | Chlorine at C2 | Anticancer (Hepatocellular Carcinoma) | More promising cytotoxic activity than Methoxy at C2 | frontiersin.org |

| Quinoxaline-1,4-di-N-oxide Hybrids | Chlorine or Fluorine at C7 | Anti-Tuberculosis | Enhanced activity compared to H at C7 | ajgreenchem.com |

| Quinoxaline Derivatives | Halogens (Br, Cl, F) on Benzene Ring | Hypoglycemic | Increased activity (Br > Cl > F) | frontiersin.org |

| Quinoxaline 1,4-Dioxides | Dichloro or Difluoro at C6/C7 | Cytotoxicity | Most potent compounds in the series | frontiersin.org |

| Quinoxaline Sulfonamides | Chlorine on Quinoxaline Ring | Antileishmanial | Moderated activity compared to a methyl group | mdpi.com |

Influence of Heterocyclic Ring Systems (e.g., Quinoxaline, Oxazolidinone)

The core heterocyclic ring system is a primary determinant of a molecule's therapeutic potential, influencing its shape, physicochemical properties, and interactions with biological targets. nih.govresearchgate.net The quinoxaline ring, a fusion of benzene and pyrazine (B50134) rings, is considered a "privileged scaffold" due to its presence in a wide array of pharmacologically active agents with diverse activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.netmdpi.com

When comparing the quinoxaline system to other heterocyclic scaffolds like oxazolidinone, distinct patterns of biological activity emerge. Oxazolidinones, such as the antibiotic Linezolid, are a well-established class of synthetic antibacterial agents primarily active against multi-drug resistant Gram-positive pathogens. nih.gov Their mechanism of action involves inhibiting the initiation of bacterial protein synthesis.

In contrast, the quinoxaline scaffold is associated with a much broader range of biological activities. sapub.org Derivatives have been developed as anticancer agents (e.g., Chloroquinoxaline sulfonamide), treatments for glaucoma (e.g., Brimonidine), and antiviral agents. rsc.org This versatility stems from the quinoxaline core's ability to be extensively modified at multiple positions, allowing for the fine-tuning of its properties to interact with a wide variety of biological targets, from enzymes like HDAC and DNA topoisomerases to G-protein coupled receptors. mdpi.comfrontiersin.org

While both ring systems are valuable in drug discovery, they occupy different chemical and biological spaces. Oxazolidinones are highly specialized for antibacterial applications, whereas the quinoxaline system serves as a versatile template for developing drugs against a multitude of diseases. ijrpr.comnih.gov The choice of the core heterocyclic structure is therefore a critical first step in the drug design process, defining the potential therapeutic applications of the resulting derivatives.

Effects of Side Chain Modifications

Modifications to the side chains attached to the this compound core are a key strategy for optimizing biological potency and selectivity. The nature, size, and attachment point of these side chains can dramatically alter the compound's interaction with its target.

In a study of antiproliferative quinoxalin-6-amine analogs, the modification of a side chain attached to the amine group was explored extensively. The research led to the identification of a bisfuranylquinoxalineurea analog, which demonstrated potent, low-micromolar activity against a panel of cancer cell lines. nih.gov This highlights that complex aromatic and heterocyclic moieties in the side chain can be highly beneficial for activity.

The linker connecting the side chain to the quinoxaline core is also critical. For a series of anticancer quinoxaline derivatives, an N-linker at the third position was found to increase activity, while an O-linker at the same position decreased it. mdpi.com Furthermore, the type of amine in the side chain mattered: secondary amines were associated with higher activity compared to primary or tertiary amines. mdpi.com

In the development of HDAC inhibitors, various side chains were attached to a 2-chloroquinoxaline core. frontiersin.org A derivative with a 2-hydroxy-1-naphthaldehyde (B42665) side chain showed very strong anticancer activity, superior to a similar derivative containing an isatin (B1672199) side chain. frontiersin.org The introduction of a 2-hydroxy acetophenone (B1666503) side chain maintained very strong cytotoxic activity, in contrast to a plain acetophenone derivative which greatly decreased the effect. frontiersin.org These findings illustrate that both the composition and the electronic properties of the side chain are crucial for optimizing biological function.

Table 3: Influence of Side Chain Modifications on Anticancer Activity of Quinoxaline Derivatives

| Core Moiety | Side Chain Type | Key Modification | Observed Effect on Anticancer Activity | Reference(s) |

|---|---|---|---|---|

| Quinoxalin-6-amine | Urea-linked | Bisfuranyl group | Potent, low-micromolar activity | nih.gov |

| Quinoxaline | Amine-linked (at C3) | Secondary Amine | Increased activity | mdpi.com |

| Quinoxaline | Amine-linked (at C3) | Primary or Tertiary Amine | Decreased activity | mdpi.com |

| 2-Chloroquinoxaline | Hydrazone-linked | 2-Hydroxy-1-naphthaldehyde | Very strong cytotoxic activity | frontiersin.org |

| 2-Chloroquinoxaline | Hydrazone-linked | Isatin | Strong anti-proliferative effect | frontiersin.org |

| 2-Chloroquinoxaline | Hydrazone-linked | Acetophenone | Decreased cytotoxic effect | frontiersin.org |

| 2-Chloroquinoxaline | Hydrazone-linked | 2-Hydroxy acetophenone | Maintained very strong cytotoxic activity | frontiersin.org |

Virtual Structure-Activity Relationship Assessments

In addition to empirical laboratory studies, virtual or in silico structure-activity relationship assessments play a crucial role in understanding and predicting the biological activity of quinoxaline derivatives. Computational methods such as molecular docking are used to simulate the binding of these compounds to their protein targets, providing insights into the specific interactions that drive potency and selectivity. researchgate.net

These computational studies can rationalize observed SAR data. For example, docking studies of quinoxaline derivatives with the AMPA receptor helped to elucidate the mechanism of action for their anticonvulsant activity. researchgate.net The simulations showed that the quinoxaline backbone fits into a binding pocket and interacts with key amino acid residues such as Glu-13, Tyr-16, Tyr-61, and Pro-89. researchgate.net By understanding these specific molecular interactions, researchers can rationally design new derivatives with improved binding affinity.

Virtual screening and other computational techniques have been instrumental in the discovery of novel, potent quinoxaline derivatives. For instance, such methods led to the identification of a series of 3-phenylquinoxaline-2-carbonitrile 1,4-dioxides with remarkable cytotoxicity. mdpi.com These in silico approaches allow for the rapid evaluation of large virtual libraries of compounds, prioritizing those with the highest predicted activity for synthesis and biological testing, thereby accelerating the drug discovery process. mdpi.com The combination of virtual assessments and empirical synthesis and testing provides a powerful paradigm for the development of new therapeutic agents based on the this compound scaffold.

Computational Chemistry and Theoretical Investigations

Molecular Docking Simulations (e.g., Ligand-Protein Binding Affinity)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. mdpi.com This method estimates the binding affinity and analyzes the interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. mdpi.combiorxiv.org For quinoxaline (B1680401) derivatives, docking studies have been crucial in identifying potential biological targets and elucidating their mechanism of action at a molecular level.

The COVID-19 pandemic spurred intensive research into inhibitors for key SARS-CoV-2 proteins. The main protease (Mpro), papain-like protease (PLpro), and nucleocapsid protein (N-protein) are essential for viral replication and assembly, making them prime targets for antiviral drugs. researchgate.netbiointerfaceresearch.comnih.govmdpi.com

Main Protease (Mpro): This enzyme is critical for processing viral polyproteins, a necessary step for viral replication. biointerfaceresearch.comnih.gov Its high degree of conservation and lack of a human counterpart make it an attractive target. nih.govmdpi.com

Papain-like Protease (PLpro): PLpro is also involved in polyprotein processing and, importantly, helps the virus evade the host's innate immune response. nih.govmdpi.com

Nucleocapsid Protein (N-protein): The N-protein binds to the viral RNA genome, protecting it and playing a fundamental role in packaging the RNA into new virus particles. biointerfaceresearch.comnih.gov

In silico studies have explored the potential of 2-chloroquinoxaline (B48734) derivatives to inhibit these vital proteins. One study investigated 3-alkynyl substituted 2-chloroquinoxaline compounds as potential inhibitors of the SARS-CoV-2 main protease (Mpro), papain-like protease (PLpro), and RNA-dependent RNA polymerase (RdRp). researchgate.net The results showed that these derivatives exhibited strong binding affinities for all three targets. Notably, one compound demonstrated a higher affinity for Mpro than the established inhibitor darunavir (B192927) and a comparable binding energy to the co-crystallized ligand for PLpro. researchgate.net

Another computational study focused on the N-terminal RNA-binding domain of the SARS-CoV-2 N-protein. nih.gov Researchers performed molecular docking with 3-alkynyl substituted 2-chloroquinoxaline derivatives and found that their binding energies were comparable to a known inhibitor, suggesting that the 2-chloroquinoxaline framework could effectively interact with the nucleocapsid protein. nih.gov The quinoline (B57606) ring of one derivative showed effective pi-pi interactions with the TYR110 residue in the active site. nih.gov

| Derivative/Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| 3-Alkynyl Substituted 2-Chloroquinoxaline | SARS-CoV-2 Mpro | -7.6 | Not Specified | researchgate.net |

| 3-Alkynyl Substituted 2-Chloroquinoxaline | SARS-CoV-2 PLpro | -7.6 | Not Specified | researchgate.net |

| 2-Chloroquinoxaline Derivative D-1 | SARS-CoV-2 N-protein | Comparable to known inhibitor | TYR110 (pi-pi interaction) | nih.gov |

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. nih.govscirp.org These methods provide insights into molecular geometry, vibrational frequencies, and electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). scirp.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. irjweb.com A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, indicating a greater ease of undergoing electronic transitions. researchgate.net This is often correlated with enhanced biological activity, as it implies a favorable charge transfer interaction within the molecule or with a biological receptor. scirp.org

For quinoxaline and related nitrogen-containing heterocyclic compounds, DFT calculations have been used to determine these reactivity descriptors. scirp.orgirjweb.com The analysis helps in understanding their stability and electrophilic/nucleophilic nature. scirp.org For instance, in a study of a triazine derivative, the HOMO-LUMO gap was calculated to be 4.4871 eV, reflecting the molecule's chemical reactivity. irjweb.com While specific DFT data for 2-Chloroquinoxalin-6-amine is not detailed in the provided search results, calculations on similar quinoxaline structures show the distribution of electron density, with the LUMO often located on the pyridine (B92270) moiety, indicating a site susceptible to nucleophilic attack.

| Parameter | Significance | General Finding for Heterocyclic Systems |

|---|---|---|

| E-HOMO (Highest Occupied Molecular Orbital Energy) | Represents the ability to donate an electron. | Higher energy indicates a better electron donor. |

| E-LUMO (Lowest Unoccupied Molecular Orbital Energy) | Represents the ability to accept an electron. | Lower energy indicates a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and stability. | A smaller gap often correlates with higher reactivity and potential biological activity. scirp.orgresearchgate.net |

| Chemical Hardness (η) | Measures resistance to change in electron distribution. | A lower hardness value indicates higher reactivity. scirp.org |

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity. ajchem-a.comuni-muenchen.de An MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different charge regions. wolfram.com Typically, red areas represent regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas indicate positive potential (electron-poor), which are prone to nucleophilic attack. ajchem-a.com Green areas denote regions of neutral potential. ajchem-a.com

MEP analysis helps in understanding intermolecular interactions, particularly hydrogen bonding, and identifying reactive sites. ajchem-a.comresearchgate.net For molecules containing heteroatoms like nitrogen and oxygen, these atoms usually form the most negative (red) regions, while hydrogen atoms attached to them are often the most positive (blue) sites. ajchem-a.com

In a study on a 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, MEP analysis was used to investigate its chemical reactivity. researchgate.net The map revealed the distribution of electrostatic potential across the molecule, highlighting the electron-rich and electron-deficient areas that are key to its interactions. For this compound, the amine group (-NH2) and the quinoxaline nitrogen atoms would be expected to be electron-rich regions (red or yellow), making them potential hydrogen bond acceptors. The hydrogen atoms of the amine group would be electron-poor (blue), acting as hydrogen bond donors. The chlorine atom would also contribute to the electrostatic potential distribution.

Prediction of ADME/T Parameters

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of a compound is a critical step in early-stage drug discovery. Poor pharmacokinetic profiles are a major cause of failure for drug candidates in clinical trials. schrodinger.com In silico tools like SwissADME and QikProp can rapidly evaluate the drug-likeness and ADME/T profile of a molecule based on its structure, helping to prioritize candidates with a higher probability of success. schrodinger.comnih.gov

Studies on novel quinoxaline derivatives have utilized these predictive tools. The analysis typically includes evaluating compliance with Lipinski's Rule of Five, which predicts oral bioavailability, as well as parameters like gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and interaction with metabolic enzymes like cytochrome P450 (CYP). nih.gov

For a series of synthesized quinoxaline derivatives, ADME predictions revealed that most compounds had high predicted gastrointestinal absorption, suggesting good potential for oral administration. However, some specific derivatives showed reduced absorption. Such analyses are crucial for avoiding costly and time-consuming experimental work on compounds with unfavorable pharmacokinetic properties.

| ADME/T Parameter | Description | Predicted Value/Outcome for Quinoxaline Derivatives | Reference |

|---|---|---|---|

| Gastrointestinal (GI) Absorption | Predicts the extent of absorption from the gut into the bloodstream. | Generally predicted to be high for most derivatives. | |

| Blood-Brain Barrier (BBB) Permeation | Indicates if the compound can cross the BBB to act on the central nervous system. | Varies by derivative; some predicted to permeate, others not. | nih.gov |

| CYP Inhibition | Predicts inhibition of Cytochrome P450 enzymes, which can lead to drug-drug interactions. | Some derivatives predicted to inhibit specific CYP isoforms (e.g., CYP3A4, CYP2D6). | nih.gov |

| Lipinski's Rule of Five | A set of rules (MW ≤ 500, logP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10) to evaluate drug-likeness and potential for oral bioavailability. | Most derivatives are expected to comply. | |

| Skin Permeability (log Kp) | Predicts the rate of absorption through the skin. | Generally predicted to be low for thiazolidinone derivatives, indicating poor skin penetration. | researchgate.net |

Applications in Medicinal Chemistry and Drug Discovery

Design and Synthesis of Novel Therapeutic Agents

2-Chloroquinoxalin-6-amine serves as a crucial starting material for the synthesis of a variety of biologically active molecules. Its chloro- and amino- groups provide reactive sites for the introduction of diverse functional groups, enabling the creation of extensive compound libraries for screening and optimization.